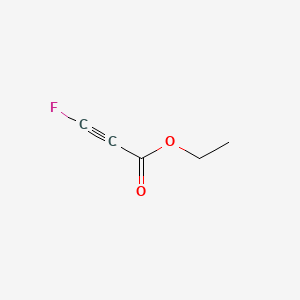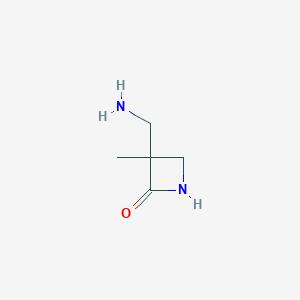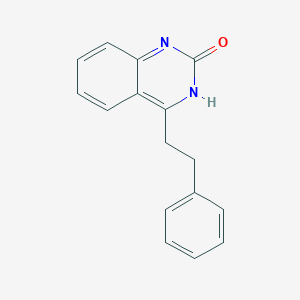
5-Fluoropyrazine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoropyrazine-2-carbaldehyde: is an organic compound with the molecular formula C5H3FN2O It is a derivative of pyrazine, where a fluorine atom is substituted at the 5-position and an aldehyde group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoropyrazine-2-carbaldehyde typically involves the fluorination of pyrazine derivatives. One common method is the direct fluorination of pyrazine-2-carbaldehyde using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoropyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 5-Fluoropyrazine-2-carboxylic acid.
Reduction: 5-Fluoropyrazine-2-methanol.
Substitution: Various aminopyrazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Fluoropyrazine-2-carbaldehyde is used as an intermediate in the synthesis of more complex fluorinated heterocycles. These compounds are valuable in the development of pharmaceuticals and agrochemicals due to their enhanced biological activity and stability .
Biology and Medicine: In medicinal chemistry, fluorinated compounds like this compound are explored for their potential as anticancer and antimicrobial agents. The presence of fluorine can significantly alter the biological activity and pharmacokinetics of the compounds .
Industry: This compound is also used in the development of materials with specific properties, such as polymers and coatings, where the fluorine atom imparts unique characteristics like increased resistance to solvents and thermal stability .
Wirkmechanismus
The mechanism of action of 5-Fluoropyrazine-2-carbaldehyde in biological systems involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to the inhibition of key biological pathways, such as DNA synthesis or protein function, making it a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
5-Fluoropyrazine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-Bromopyrazine-2-carbaldehyde: Similar structure but with a bromine atom instead of fluorine.
Uniqueness: 5-Fluoropyrazine-2-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated or differently substituted analogs .
Eigenschaften
Molekularformel |
C5H3FN2O |
|---|---|
Molekulargewicht |
126.09 g/mol |
IUPAC-Name |
5-fluoropyrazine-2-carbaldehyde |
InChI |
InChI=1S/C5H3FN2O/c6-5-2-7-4(3-9)1-8-5/h1-3H |
InChI-Schlüssel |
RVVGRIVSJXYNHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CC(=N1)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B11924662.png)










![2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11924729.png)


